tert-Butyl (4-bromobutyl)(phenethyl)carbamate
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Overview
Description
tert-Butyl (4-bromobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula C15H24BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromobutyl chain, and a phenethyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromobutyl)(phenethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate to form tert-butyl (4-hydroxybutyl)carbamate. This intermediate is then reacted with phenethyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary alcohols and amines.
Scientific Research Applications
tert-Butyl (4-bromobutyl)(phenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromobutyl)(phenethyl)carbamate involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-bromobutyl)carbamate: Similar structure but lacks the phenethyl group.
tert-Butyl (4-bromophenyl)carbamate: Contains a bromophenyl group instead of a bromobutyl chain.
Phenethyl carbamate: Lacks the tert-butyl and bromobutyl groups.
Uniqueness
tert-Butyl (4-bromobutyl)(phenethyl)carbamate is unique due to the combination of its tert-butyl, bromobutyl, and phenethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-(2-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHHZHWAPCNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCBr)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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